rac-(1R,2R)-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride, trans

Description

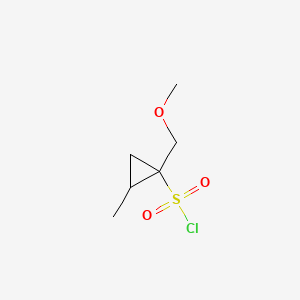

rac-(1R,2R)-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride, trans is a chiral cyclopropane derivative featuring a sulfonyl chloride group directly attached to the cyclopropane ring. The trans configuration indicates that the methoxymethyl (-CH2-O-CH3) and methyl (-CH3) substituents are positioned on opposite sides of the cyclopropane plane. This compound’s reactivity is primarily driven by the sulfonyl chloride group, which is highly electrophilic and participates in nucleophilic substitution reactions.

Properties

Molecular Formula |

C6H11ClO3S |

|---|---|

Molecular Weight |

198.67 g/mol |

IUPAC Name |

1-(methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride |

InChI |

InChI=1S/C6H11ClO3S/c1-5-3-6(5,4-10-2)11(7,8)9/h5H,3-4H2,1-2H3 |

InChI Key |

JSRZGBQHGYSMSG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1(COC)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of rac-(1R,2R)-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride, trans typically involves the reaction of a suitable cyclopropane precursor with methoxymethyl and sulfonyl chloride groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

rac-(1R,2R)-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride, trans undergoes various chemical reactions, including:

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, leading to the formation of substituted cyclopropane derivatives.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the cyclopropane ring, resulting in different oxidation states and derivatives.

Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

rac-(1R,2R)-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride, trans has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, potentially leading to new therapeutic agents.

Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride, trans involves its interaction with molecular targets through its functional groups. The methoxymethyl and sulfonyl chloride groups can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences and similarities between rac-(1R,2R)-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride, trans and related cyclopropane derivatives:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents |

|---|---|---|---|---|---|

| rac-(1R,2R)-2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid, trans | 2227859-69-8 | C11H11ClO3 | 226.65 | Carboxylic acid, aryl chloride | 2-chloro-6-methoxyphenyl, cyclopropane ring |

| rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans | 2227879-98-1 | C5H8FClO2S | Not provided | Sulfonyl chloride, fluoromethyl | Fluoromethyl (-CH2F), methanesulfonyl chloride |

| Target compound : this compound | Not available | C7H11ClO3S (estimated) | ~202.67 (estimated) | Sulfonyl chloride, methoxymethyl | Methoxymethyl (-CH2-O-CH3), methyl (-CH3) |

Key Comparisons:

Functional Group Reactivity :

- The sulfonyl chloride group in the target compound and in rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans is reactive toward nucleophiles (e.g., amines, alcohols). In contrast, the carboxylic acid group in rac-(1R,2R)-2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid, trans is acidic and prone to deprotonation or esterification.

Conversely, the fluoromethyl group in the fluoromethyl analog is electron-withdrawing, which may increase the electrophilicity of the sulfonyl chloride. The 2-chloro-6-methoxyphenyl substituent in the carboxylic acid derivative introduces steric bulk and aromaticity, likely reducing solubility in polar solvents compared to aliphatic substituents.

Stereochemical Considerations :

- All compounds share a trans configuration, which minimizes steric strain between substituents on the cyclopropane ring. This configuration may enhance thermodynamic stability compared to cis isomers.

The fluoromethyl analog’s solubility would depend on the balance between its polar sulfonyl chloride and hydrophobic fluoromethyl group .

Research Findings and Implications

- Synthetic Utility : Sulfonyl chlorides like the target compound are pivotal in synthesizing sulfonamides and sulfonate esters. The methoxymethyl group’s electron-donating nature may moderate reactivity compared to the more electronegative fluoromethyl analog .

- Stability : Cyclopropane rings with electron-donating substituents (e.g., methoxymethyl) are generally more stable under acidic conditions, whereas electron-withdrawing groups (e.g., fluoromethyl) may increase ring strain .

- Biological Activity : The carboxylic acid derivative may exhibit bioactivity typical of aryl cyclopropane carboxylic acids (e.g., enzyme inhibition), while sulfonyl chlorides are often intermediates in drug discovery for covalent binding.

Biological Activity

The compound rac-(1R,2R)-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride, trans, is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : rac-(1R,2R)-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride

- Molecular Formula : C6H11ClO2S

- Molecular Weight : 182.67 g/mol

- CAS Number : [Not specified in the search results]

The biological activity of sulfonyl chlorides often involves their reactivity with nucleophiles, leading to the formation of sulfonamides or other derivatives. This reactivity can be exploited in drug design, particularly in targeting specific enzymes or receptors.

Potential Mechanisms:

- Enzyme Inhibition : Sulfonyl chlorides can act as inhibitors for various enzymes by covalently modifying active sites.

- Receptor Modulation : They may influence receptor activity through structural modifications that enhance or inhibit binding affinities.

1. Antimicrobial Activity

Research indicates that compounds similar to rac-(1R,2R)-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride exhibit antimicrobial properties. Sulfonamides are known for their antibacterial effects, which may extend to this compound through analogous mechanisms.

2. Anticancer Properties

Some studies suggest that sulfonyl chlorides can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways essential for cell survival and proliferation.

3. Neurological Effects

Given the structure's similarity to known neuroactive compounds, there is potential for this compound to exhibit anxiolytic or neuroprotective effects. For example, related cyclopropane derivatives have been studied for their interaction with metabotropic glutamate receptors (mGluRs), which are implicated in anxiety and mood regulation .

Table 1: Comparison of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Sulfanilamide | Bacteriostatic |

| Anticancer | Cyclopropane derivatives | Induction of apoptosis |

| Neurological | (2S,1'S,2'S,3'R)-2-(2'-carboxy-3'-methylcyclopropyl) glycine | Anxiolytic properties |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of sulfonamide derivatives against various bacterial strains. The results indicated that modifications similar to those in rac-(1R,2R)-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride enhanced antibacterial activity compared to traditional sulfonamides.

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that sulfonyl chloride derivatives could inhibit cell growth significantly. The mechanism was attributed to the disruption of metabolic pathways critical for tumor survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.